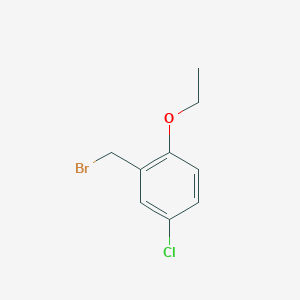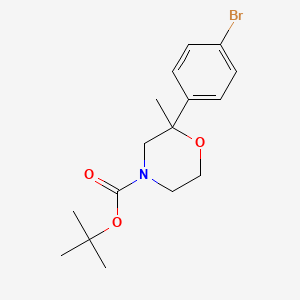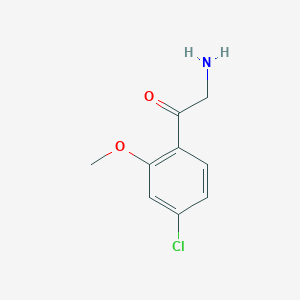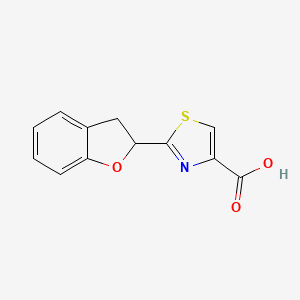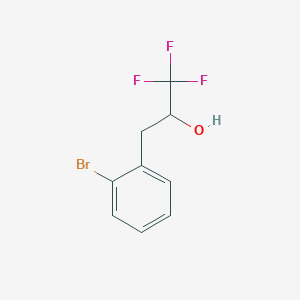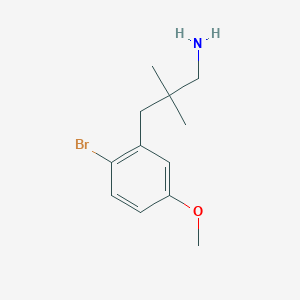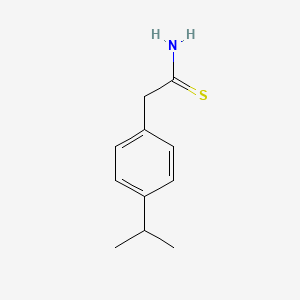
3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a 3-fluoro-4-methoxyphenylmethyl group and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine.
Hydroxylation: Finally, the piperidine derivative is hydroxylated at the 3-position using an oxidizing agent like m-chloroperbenzoic acid to obtain 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-one.
Reduction: Formation of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of bioactive compounds.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine: Lacks the hydroxyl group at the 3-position.
3-[(3-chloro-4-methoxyphenyl)methyl]piperidin-3-ol: Contains a chlorine atom instead of fluorine.
3-[(3-fluoro-4-methylphenyl)methyl]piperidin-3-ol: Contains a methyl group instead of a methoxy group.
Uniqueness
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C13H18FNO2 |
|---|---|
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18FNO2/c1-17-12-4-3-10(7-11(12)14)8-13(16)5-2-6-15-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 |
Clave InChI |
UYNPWZRRJHJEAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2(CCCNC2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


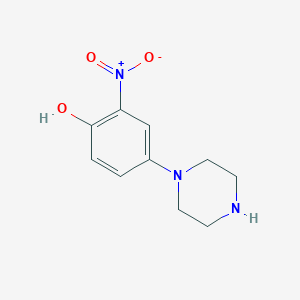
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
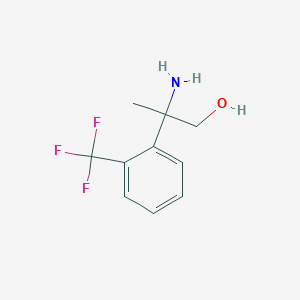
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
